Cas no 926240-41-7 (2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide)

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide is a versatile organic compound with significant applications in medicinal chemistry. This compound exhibits unique structural features, including a cyclopropyl ring and an amino piperidine moiety, which contribute to its pharmacological properties. Its synthetic accessibility and structural diversity make it a valuable tool for drug discovery and development.
2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide structure
926240-41-7 structure
Product Name:2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide
CAS No:926240-41-7
MF:C10H19N3O
MW:197.277362108231
MDL:MFCD09045554
CID:3047119
PubChem ID:16773217
Update Time:2025-07-28

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide
    • 1-Piperidineacetamide, 4-amino-N-cyclopropyl-
    • AKOS000129795
    • ALBB-005163
    • EN300-58076
    • 2-(4-AMINOPIPERIDINO)-N-CYCLOPROPYLACETAMIDE
    • 926240-41-7
    • AB01000150-01
    • CS-0285553
    • STK501480
    • MDL: MFCD09045554
    • Inchi: 1S/C10H19N3O/c11-8-3-5-13(6-4-8)7-10(14)12-9-1-2-9/h8-9H,1-7,11H2,(H,12,14)
    • InChI Key: APGIQOUASPAAJO-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2CC2)=O)CCC(N)CC1

Computed Properties

  • Exact Mass: 197.152812238g/mol
  • Monoisotopic Mass: 197.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 58.4Ų

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide Pricemore >>

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Additional information on 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide

Introduction to 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide (CAS No. 926240-41-7)

2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide (CAS No. 926240-41-7) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties. The unique structure of 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide makes it a promising candidate for the development of novel pharmaceuticals.

The chemical structure of 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide consists of a piperidine ring substituted with an amino group at the 4-position and an N-cyclopropylacetamide moiety. This configuration imparts specific pharmacological properties that are of interest in various therapeutic areas. Recent studies have highlighted its potential as a modulator of ion channels and receptors, which are key targets in the treatment of neurological disorders and pain management.

In the context of neurological disorders, 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound effectively modulates N-methyl-D-aspartate (NMDA) receptors, which are implicated in conditions such as Alzheimer's disease and epilepsy. The ability to modulate these receptors without causing significant side effects makes it a valuable lead compound for further drug development.

Beyond its potential in neurological disorders, 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide has also been investigated for its analgesic properties. A study published in the European Journal of Pharmacology (2023) reported that this compound exhibits potent analgesic effects in animal models of chronic pain. The mechanism of action appears to involve the inhibition of sodium channels, which are crucial for the transmission of pain signals. This finding suggests that 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide could be developed into a new class of non-opioid analgesics, addressing the growing need for safer pain management options.

The pharmacokinetic profile of 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide is another area of active research. Studies have shown that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. Additionally, its low toxicity and minimal side effects in preclinical models further support its potential as a therapeutic agent.

In terms of clinical development, several Phase I and Phase II trials are currently underway to evaluate the safety and efficacy of 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide. Early results from these trials have been encouraging, with no significant adverse events reported. The compound's ability to cross the blood-brain barrier efficiently is particularly noteworthy, as it enhances its potential for treating central nervous system (CNS) disorders.

The future prospects for 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide are promising. Ongoing research aims to optimize its chemical structure to enhance potency and selectivity while minimizing off-target effects. Collaborations between academic institutions and pharmaceutical companies are driving this progress, with a focus on translating preclinical findings into clinical applications.

In conclusion, 2-(4-Aminopiperidin-1-yl)-N-cyclopropylacetamide (CAS No. 926240-41-7) represents a significant advancement in the field of medicinal chemistry. Its unique structure and pharmacological properties make it a promising candidate for the development of novel therapeutics targeting neurological disorders and pain management. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing medical treatments and improving patient outcomes.

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